Lunularin

描述

Lunularin is a dihydrostilbenoid found in common celery and the roots of Hydrangea macrophylla . It is also produced by the liverwort Conocephalum conicum, which converts lunularic acid into this compound .

Synthesis Analysis

This compound is a metabolite of lunularic acid . It is formed by enzymatic decarboxylation . A lunularic acid decarboxylase has been detected from the liverwort Conocephalum conicum, which converts lunularic acid into this compound .

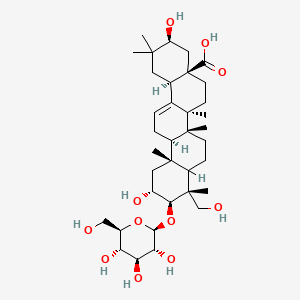

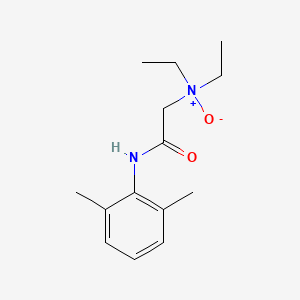

Molecular Structure Analysis

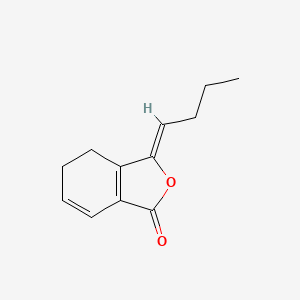

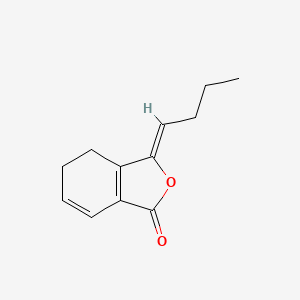

This compound has a chemical formula of C14H14O2 . It contains 31 bonds in total, including 17 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, and 2 aromatic hydroxyls .

Chemical Reactions Analysis

This compound is involved in the metabolism of resveratrol by the human gut microbiota . It is a product of the reduction of resveratrol to dihydroresveratrol .

Physical And Chemical Properties Analysis

This compound has a molar mass of 214.26 g/mol . It is a solid at room temperature .

科学研究应用

抗氧化活性

Lunularin已被确定具有显著的抗氧化活性。 这种特性在制药行业中至关重要,因为可以开发出缓解氧化应激的治疗方法,而氧化应激与许多疾病有关,包括神经退行性疾病和癌症 .

酶催化

研究表明,某些酶可以使用this compound作为底物。 例如,已发现O-糖基转移酶能特异性地接受this compound,表明其在产生生物活性化合物的酶促合成途径中具有潜在作用 .

植物胁迫适应

与this compound相互作用的酶的表达水平在紫外线照射后会增加,表明其在植物胁迫适应中发挥作用。 这可能导致农业应用,其中this compound或其衍生物用于增强作物对环境压力源的抵抗力 .

代谢型研究

This compound参与人类肠道菌群对白藜芦醇的代谢。 研究已将This compound-产生者和非产生者鉴定为新的代谢型,这可能对个性化营养和了解个体对饮食的反应具有影响 .

微生物生态

人类中this compound-产生代谢型的存在或不存在表明与肠道菌群的复杂相互作用。 这为微生物生态研究开辟了途径,旨在了解这些微生物群落如何影响人类健康 .

合成化学

This compound可以通过模块化化学过程合成,这对于合成化学中创建天然存在的化合物而言十分有趣。 这在药物开发和复杂分子合成中具有应用 .

安全和危害

Lunularin should be handled with care to avoid dust formation. It is advised to avoid breathing its mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation when handling this compound .

Relevant Papers

Several papers have been identified that provide relevant information on this compound. These include studies on the metabolism of resveratrol by the human gut microbiota , the antiproliferative activity of stilbenes and their gut microbiota metabolites in colon cancer cells , and a novel metabolite from the human gut microbiota after consuming resveratrol .

作用机制

Target of Action

Lunularin is a metabolite associated with the metabolism of resveratrol by the human gut microbiota .

Mode of Action

In the metabolism of resveratrol, this compound is produced through a sequence of dehydroxylation at the 5-position of dihydroresveratrol, a reduced form of resveratrol . This suggests that this compound might interact with its targets by undergoing further metabolic transformations, potentially influencing the bioactivities of resveratrol.

Biochemical Pathways

The biochemical pathway involving this compound is primarily associated with the metabolism of resveratrol. Resveratrol is reduced to dihydroresveratrol, which in the this compound-producer metabotype, is sequentially dehydroxylated at the 5-position to yield this compound . This process indicates that this compound is part of the complex biochemical pathways of resveratrol metabolism.

Pharmacokinetics

It is known that this compound, along with other metabolites of resveratrol, is more abundantly distributed in tissues, the gastrointestinal tract (git), and biological fluids compared to resveratrol and its conjugates . This suggests that this compound may have a significant impact on the bioavailability of resveratrol.

Result of Action

This compound, along with dihydroresveratrol, has been found to contribute significantly to the biological activities of resveratrol . In particular, these metabolites have been observed to exhibit stronger anti-inflammatory and anti-cancer effects than resveratrol at the concentrations found in mouse tissues .

Action Environment

The production of this compound is influenced by the gut microbiota, indicating that the gut environment plays a crucial role in its action . It has been observed that the this compound non-producer metabotype is more prevalent in females, but independent of individuals’ BMI and age . This suggests that factors such as gender and gut microbiota composition can influence the production and action of this compound.

生化分析

Biochemical Properties

Lunularin interacts with various enzymes and proteins in biochemical reactions. It is produced from lunularic acid by the enzyme lunularic acid decarboxylase . In the human gut microbiota, resveratrol is reduced to dihydroresveratrol, which in this compound-producing metabotypes, is sequentially dehydroxylated at the 5-position to yield this compound .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It exhibits stronger anti-inflammatory and anti-cancer effects than resveratrol at the concentrations found in mouse tissues . This compound’s influence on cell function includes impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. After 4-week oral administration in mice, this compound and its conjugates were found to be more abundantly distributed in tissues, gastrointestinal tract, and biological fluids compared to resveratrol and its conjugates .

Metabolic Pathways

This compound is involved in the metabolic pathways of resveratrol. In the human gut microbiota, resveratrol is reduced to dihydroresveratrol, which in this compound-producing metabotypes, is sequentially dehydroxylated at the 5-position to yield this compound .

属性

IUPAC Name |

3-[2-(4-hydroxyphenyl)ethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c15-13-8-6-11(7-9-13)4-5-12-2-1-3-14(16)10-12/h1-3,6-10,15-16H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILEYXPCRQKRNIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)CCC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20190614 | |

| Record name | Lunularin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20190614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37116-80-6 | |

| Record name | Lunularin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37116-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lunularin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037116806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lunularin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20190614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LUNULARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AXG9EP247C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,6S,12R,14S)-9,14-Dimethyl-5-methylidene-3,13-dioxatetracyclo[8.4.0.02,6.012,14]tetradec-9-en-4-one](/img/structure/B1675373.png)

![5-acetamido-2-[5-[3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[6-[(E)-2-[(2,2-dichloroacetyl)amino]-3-hydroxyoctadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B1675378.png)

![[(2R,3R,4S,5R,6R)-5-(3,4-dihydroxyphenyl)-6-ethoxy-5-hydroxy-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B1675385.png)